Maxon

Description

BenchChem offers high-quality Maxon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maxon including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75734-93-9 |

|---|---|

Molecular Formula |

C8H10O7 |

Molecular Weight |

218.16 g/mol |

IUPAC Name |

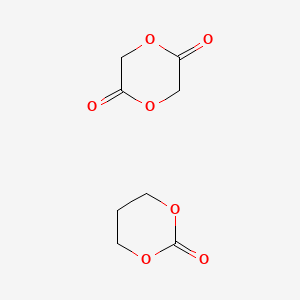

1,4-dioxane-2,5-dione;1,3-dioxan-2-one |

InChI |

InChI=1S/C4H4O4.C4H6O3/c5-3-1-7-4(6)2-8-3;5-4-6-2-1-3-7-4/h1-2H2;1-3H2 |

InChI Key |

MFRCZYUUKMFJQJ-UHFFFAOYSA-N |

SMILES |

C1COC(=O)OC1.C1C(=O)OCC(=O)O1 |

Canonical SMILES |

C1COC(=O)OC1.C1C(=O)OCC(=O)O1 |

Synonyms |

1,4-dioxane-2,5-dione polymer with cyclic trimethylene carbonate glycolide-trimethylene carbonate copolymer Maxon polyglyconate |

Origin of Product |

United States |

An In-Depth Technical Guide to the Core Mechanism of Action of Maxon® Compound (Polyglyconate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the compound used in Maxon® absorbable sutures. This compound, a synthetic polymer known as polyglyconate, is engineered for predictable degradation within the physiological environment. This document details its chemical composition, the hydrolytic pathway of its degradation, quantitative data on its performance, and the experimental protocols utilized to characterize its behavior.

Chemical Composition and Structure

Maxon® sutures are composed of polyglyconate, a copolymer synthesized from glycolic acid and trimethylene carbonate.[1] This specific composition imparts the desirable characteristics of a monofilament suture, including strength, flexibility, and a predictable absorption profile.

Core Mechanism of Action: Hydrolysis

The fundamental mechanism of action for the degradation of polyglyconate in the body is hydrolysis.[1] Unlike natural absorbable sutures which can elicit a significant inflammatory response through enzymatic degradation, polyglyconate's breakdown is a non-enzymatic process. Water molecules attack the ester linkages within the polymer backbone, leading to a gradual and predictable scission of the polymer chains into smaller, metabolizable fragments.

This hydrolytic degradation leads to a progressive loss of tensile strength, which is meticulously engineered to coincide with the healing timeline of most soft tissues. The absorption of the suture material is minimal for approximately the first 60 days, ensuring adequate wound support during the critical healing phase, and is substantially complete within six months.[2]

References

The Chemical Core of Maxon™: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maxon™ sutures, a widely utilized absorbable monofilament in various surgical applications, are prized for their predictable degradation profile and robust tensile strength during the critical wound healing period. This technical guide delves into the fundamental chemical structure of Maxon™, its in vivo degradation, and the biological response it elicits, providing a comprehensive resource for researchers and professionals in the field of drug development and biomedical engineering.

Chemical Composition and Structure

Maxon™ sutures are synthesized from a copolymer of glycolic acid and trimethylene carbonate, forming a polyglyconate.[1][2] This copolymer is specifically a block copolymer, consisting of segments of poly(glycolic acid) and poly(trimethylene carbonate). The precise arrangement of these blocks is proprietary, but it is this block copolymer structure that imparts the suture with its characteristic strength and flexibility.

The constituent monomers of the polyglyconate in Maxon™ sutures are glycolide (the cyclic dimer of glycolic acid) and trimethylene carbonate. The copolymerization of these monomers results in a polymer chain with both ester and carbonate linkages.

References

Unraveling the Identity of "Maxon Compound": A Search for a Specific Bioactive Agent

An in-depth exploration for a chemical entity referred to as "Maxon compound" within the scientific and pharmaceutical research landscape has yielded no specific, publicly documented bioactive molecule amenable to a detailed technical guide. The search for a compound with this designation has resulted in a broad spectrum of entities and companies, none of which align with the characteristics of a therapeutic agent or research molecule with associated quantitative data, experimental protocols, and established signaling pathways.

Initial investigations into scientific databases and public records for a "Maxon compound" have led to several unrelated entities. These include:

-

Maxon Industries, Inc. : A company specializing in concrete and construction equipment.

-

maxon group : A manufacturer of high-precision drive systems.

-

Maxon Computer GmbH : A software company known for its 3D modeling and animation software, Cinema 4D.

-

The Maxon Company : A third-party administrator for health plans.

-

Maxon Chemicals : A vendor of "research chemicals," which, based on its product catalog, appears to operate in the designer drug and grey market chemical space. The substances listed are not suitable for a technical guide aimed at the scientific and drug development community.

-

Maxon-HW : A chemical solution for hardening and waterproofing concrete.

-

Maxon Tablet Milk Compound Chocolate : A food product.

The diverse nature of these findings suggests that "Maxon compound" is not a standardized or widely recognized name for a specific molecule in the life sciences. It is possible that this name is an internal codename, a niche product, or a misnomer for a different compound.

Without a more specific identifier, such as a chemical structure, a CAS number, a trade name, or a reference to a specific therapeutic area or research publication, it is not feasible to provide the requested in-depth technical guide. The core requirements of detailing quantitative data, experimental protocols, and signaling pathways are contingent on the existence of a body of scientific literature for a specific compound.

Therefore, to proceed with the creation of a comprehensive technical whitepaper, further clarification on the identity of the "Maxon compound" is necessary. Researchers, scientists, and drug development professionals seeking information on a particular compound are encouraged to utilize more specific nomenclature to ensure accurate and relevant data retrieval.

An In-depth Technical Guide on the Biological Targets of Sildenafil (Maxon Compound)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, marketed under various trade names including Maxon, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Initially investigated for the treatment of angina, its profound effects on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway led to its repurposing as a landmark therapy for erectile dysfunction (ED).[1][4] Subsequently, its vasodilatory properties were harnessed for the treatment of pulmonary arterial hypertension (PAH).[5][6] This guide provides a detailed technical overview of the molecular targets of Sildenafil, the signaling pathways it modulates, quantitative data on its activity, and the experimental protocols used to characterize its pharmacological profile.

Primary Biological Target: Phosphodiesterase Type 5 (PDE5)

The principal biological target of Sildenafil is the enzyme cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a member of the phosphodiesterase superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cGMP and cyclic adenosine monophosphate (cAMP).[7] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP.[2] This enzyme is highly expressed in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature, which explains the tissue-specific effects of Sildenafil.[8][9]

Sildenafil's molecular structure is analogous to that of cGMP, allowing it to act as a competitive inhibitor at the catalytic site of PDE5.[1] By binding to PDE5, Sildenafil prevents the degradation of cGMP, leading to its accumulation within the cell.[3][8]

Signaling Pathway Modulation

Sildenafil exerts its therapeutic effects by modulating the Nitric Oxide (NO)/cGMP signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.

-

Activation by Nitric Oxide (NO): The pathway is initiated by the release of NO from nerve endings or endothelial cells, typically in response to sexual stimulation in the corpus cavernosum.[3][8]

-

Guanylate Cyclase Stimulation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[8]

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[8]

-

Downstream Effects of cGMP: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).[1] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the desensitization of contractile proteins to calcium. This cascade results in smooth muscle relaxation.[1]

-

Sildenafil's Point of Intervention: In the presence of Sildenafil, the degradation of cGMP by PDE5 is inhibited. This amplifies the effect of the NO signal, leading to a more profound and sustained smooth muscle relaxation and vasodilation.[1][8] It is important to note that Sildenafil's action is dependent on the initial activation of the NO/cGMP pathway; it does not cause erections in the absence of sexual stimulation.[1]

Quantitative Data: Potency and Selectivity Profile

Sildenafil's efficacy and side-effect profile are determined by its potency against PDE5 and its selectivity over other PDE isozymes. The following table summarizes the in vitro inhibitory activity of Sildenafil, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| PDE Isozyme | Substrate | Sildenafil IC50 (nM) | Tissue Location (Examples) | Physiological Role / Pathological Relevance |

| PDE1 | Ca2+/CaM-stimulated | 280 | Brain, Myocardium, Vascular Smooth Muscle | Smooth muscle contraction, inflammation |

| PDE2 | cGMP-stimulated | 3500 | Adrenal gland, Brain, Heart | Regulation of cAMP and cGMP crosstalk |

| PDE3 | cGMP-inhibited | >10,000 | Cardiovascular tissue, Platelets, Adipose tissue | Cardiac contraction, platelet aggregation |

| PDE4 | cAMP-specific | 7400 | Inflammatory cells, Brain, Airway smooth muscle | Inflammation, cognition |

| PDE5 | cGMP-specific | 3.5 - 4.0 | Corpus cavernosum, Pulmonary vasculature, Platelets | Regulation of vascular tone, erectile function |

| PDE6 | cGMP-specific | 33 - 35 | Retinal photoreceptors | Phototransduction |

| PDE11 | Dual-substrate | >1000 | Skeletal muscle, Prostate, Testis | Unknown physiological function |

Data compiled from multiple sources. Absolute values may vary depending on experimental conditions.[10][11]

The data clearly indicates that Sildenafil is highly potent against PDE5. Its selectivity for PDE5 over PDE3 and PDE4 is substantial, which minimizes cardiovascular and inflammatory side effects associated with the inhibition of these enzymes. However, the approximately 9-fold lower selectivity against PDE6, which is found in the retina, is responsible for the transient visual disturbances (e.g., a blue tinge to vision, or cyanopsia) reported by some users.[1]

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the activity of Sildenafil.

PDE5 Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro potency of Sildenafil against purified PDE5.

Objective: To calculate the IC50 value of Sildenafil for the inhibition of cGMP hydrolysis by PDE5.

Materials:

-

Purified recombinant human PDE5A1.

-

[3H]-cGMP (radiolabeled substrate).

-

Sildenafil citrate of varying concentrations.

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl2.

-

Snake venom nucleotidase (from Crotalus atrox).

-

Anion-exchange resin (e.g., Dowex AG1-X8).

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Reaction Setup: Prepare reaction tubes containing the assay buffer.

-

Inhibitor Addition: Add Sildenafil at a range of final concentrations (e.g., 0.1 nM to 10 µM) to the respective tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add a standardized amount of purified PDE5 enzyme to each tube and pre-incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding [3H]-cGMP (final concentration ~1 µM) to each tube. Incubate for a defined period (e.g., 15-30 minutes) at 37°C, ensuring the reaction remains in the linear range (less than 20% substrate hydrolysis in the control).

-

Termination of Reaction: Stop the reaction by boiling the tubes for 1 minute.

-

Hydrolysis of 5'-GMP: Cool the tubes and add snake venom nucleotidase to hydrolyze the [3H]-5'-GMP product to [3H]-guanosine. Incubate for 10 minutes at 37°C.

-

Separation of Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cGMP binds to the resin, while the neutral [3H]-guanosine product is eluted.

-

Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Sildenafil concentration relative to the control. Plot the percentage of inhibition against the logarithm of the Sildenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay: Relaxation of Corpus Cavernosum Strips

This protocol describes an ex vivo method to assess the functional effect of Sildenafil on smooth muscle tissue.[9][10]

Objective: To measure the enhancement of neurogenic smooth muscle relaxation by Sildenafil in isolated human or animal corpus cavernosum tissue.

Materials:

-

Corpus cavernosum tissue, obtained ethically and with appropriate consent.

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

-

Phenylephrine (a vasoconstrictor).

-

Sildenafil citrate.

-

Electrical field stimulation (EFS) electrodes.

-

Data acquisition system.

Methodology:

-

Tissue Preparation: Dissect strips of corpus cavernosum tissue (e.g., 2x2x8 mm) and mount them in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of ~2 g, with solution changes every 15 minutes.

-

Pre-contraction: Contract the tissue strips with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contractile tone.

-

Neurogenic Relaxation: Induce relaxation by applying EFS (e.g., 1-20 Hz frequency, 1 ms pulse duration, for 10 seconds). This stimulates intrinsic nitrergic nerves to release NO. Record the relaxation response.

-

Sildenafil Incubation: After washout and re-equilibration, add Sildenafil at a specific concentration (e.g., 10 nM, 100 nM, 1 µM) to the bath and incubate for 30-45 minutes.

-

Post-Sildenafil Relaxation: Pre-contract the tissue again with phenylephrine and repeat the EFS protocol.

-

Data Analysis: Measure the magnitude of the EFS-induced relaxation before and after the addition of Sildenafil. Express the relaxation as a percentage of the phenylephrine-induced tone. Compare the dose-response curves to EFS in the absence and presence of Sildenafil to quantify its potentiating effect.

Sildenafil's therapeutic success is rooted in its precise targeting of phosphodiesterase type 5. By inhibiting this enzyme, it effectively amplifies the endogenous NO/cGMP signaling pathway, a fundamental mechanism for regulating vascular smooth muscle tone. Its high potency and selectivity for PDE5 make it an effective treatment for both erectile dysfunction and pulmonary arterial hypertension. The off-target inhibition of PDE6, though minor, accounts for its characteristic visual side effects. The experimental methodologies outlined in this guide represent the standard approaches for characterizing the pharmacological profile of Sildenafil and other PDE5 inhibitors, providing a framework for future research and development in this area.

References

- 1. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. cphi-online.com [cphi-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Pulmonary hypertension - Wikipedia [en.wikipedia.org]

- 7. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sildenafil, a phosphodiesterase type 5 inhibitor, augments sphincter bursting and bladder afferent activity to enhance storage function and voiding efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of sildenafil on corpus cavernosal smooth muscle relaxation and cyclic GMP formation in the diabetic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide to the Physicochemical Properties of Maxon® (Polyglyconate) Suture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxon® is a synthetic, absorbable, monofilament surgical suture composed of a copolymer of glycolic acid and trimethylene carbonate. This advanced biomaterial is engineered to provide predictable and reliable wound support, followed by complete absorption, minimizing tissue trauma and foreign body reaction. This technical guide provides a comprehensive overview of the core physicochemical properties of Maxon®, detailed experimental protocols for their evaluation, and an exploration of the biological signaling pathways associated with its degradation.

Physicochemical Properties of Maxon®

The key physicochemical properties of Maxon® sutures are summarized in the tables below, offering a clear comparison of its essential characteristics.

Table 1: General and Physical Properties

| Property | Value/Description |

| Chemical Composition | Copolymer of glycolic acid and trimethylene carbonate |

| Molecular Structure | Linear aliphatic polyester |

| Physical Form | Monofilament |

| Color | Green (dyed with D&C Green No. 6) or Clear (undyed) |

| Sterilization Method | Ethylene Oxide (EtO) |

Table 2: Mechanical Properties

| Property | Value/Description |

| Initial Tensile Strength | High, comparable to other synthetic absorbable sutures |

| Tensile Strength Retention (in vivo) | ~80% at 1 week~75% at 2 weeks~65% at 3 weeks~50% at 4 weeks~25% at 6 weeks |

| Knot Security | Excellent, though proper knot tying technique is crucial |

| Pliability and Handling | Good, with minimal memory |

Table 3: Thermal and Degradation Properties

| Property | Value/Description |

| Molecular Weight | Data not consistently available in public literature; varies by suture size and manufacturing specifications. |

| Melting Point (Tm) | Data not consistently available in public literature; expected to be in the range of other glycolide-based copolymers. |

| Glass Transition Temp (Tg) | Data not consistently available in public literature; expected to be above physiological temperature. |

| Degradation Mechanism | Hydrolysis of ester linkages |

| Absorption Profile | Minimal until approximately day 60; essentially complete within 180 days |

| Degradation Products | Glycolic acid and derivatives of trimethylene carbonate |

Experimental Protocols

Detailed methodologies for the evaluation of key physicochemical properties of Maxon® are outlined below.

Determination of Tensile Strength and Strength Retention

Objective: To measure the initial breaking strength of the suture and its retention over time in a simulated physiological environment.

Methodology:

-

Sample Preparation: Condition suture strands at standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% RH) for at least 24 hours.

-

Initial Tensile Strength:

-

Mount a straight suture strand or a knotted loop onto a universal testing machine (e.g., Instron).

-

Apply a constant rate of extension until the suture breaks.

-

Record the peak load as the initial tensile strength.

-

-

In Vitro Strength Retention:

-

Immerse suture strands in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.

-

At predetermined time points (e.g., 1, 2, 3, 4, and 6 weeks), remove a set of sutures from the PBS solution.

-

Rinse the sutures with deionized water and allow them to air dry.

-

Measure the tensile strength of the incubated sutures as described above.

-

Calculate the percentage of tensile strength retained relative to the initial strength.

-

In Vitro Degradation and Absorption Profile

Objective: To determine the rate of mass loss of the suture material over time due to hydrolysis.

Methodology:

-

Sample Preparation: Accurately weigh individual suture strands (W_initial).

-

Incubation: Place the weighed sutures in vials containing PBS (pH 7.4) at 37 °C.

-

Mass Loss Measurement:

-

At specified time intervals (e.g., weekly for up to 6 months), remove a set of sutures from the PBS.

-

Gently rinse the sutures with deionized water to remove any salt residue.

-

Dry the sutures to a constant weight in a vacuum oven at a low temperature (e.g., 40 °C).

-

Weigh the dried sutures (W_final).

-

-

Calculation: Calculate the percentage of mass loss as: ((W_initial - W_final) / W_initial) * 100.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyglyconate copolymer.

Methodology:

-

Sample Preparation: Cut a small section of the suture (5-10 mg) and place it in an aluminum DSC pan.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation:

-

The glass transition temperature (Tg) is observed as a step-like change in the baseline of the DSC thermogram.

-

The melting temperature (Tm) is identified as the peak of the endothermic melting curve.

-

Signaling Pathways and Biological Response

The implantation of Maxon® suture elicits a minimal acute inflammatory reaction in tissues, which is a hallmark of its biocompatibility.[1] The degradation of the suture via hydrolysis releases glycolic acid and trimethylene carbonate derivatives, which are subsequently metabolized by the body.

The initial tissue response involves the recruitment of immune cells, primarily macrophages, to the implant site. This is a characteristic foreign body response to a biomaterial. While specific studies on the signaling pathways activated by polyglyconate degradation products are limited, the general mechanism of biomaterial-immune cell interaction suggests the involvement of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of macrophages.

Diagrams of Signaling Pathways and Experimental Workflows

Figure 1: Hydrolytic degradation pathway of Maxon® suture.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Safety and Toxicity Profile of Maxon™ Suture (Polyglyconate)

Introduction

Maxon™ is a brand of synthetic, absorbable, monofilament surgical suture. Rather than a "compound" in the pharmacological sense, it is a medical device fabricated from polyglyconate, a copolymer of glycolic acid and trimethylene carbonate.[1][2][3] Its safety and toxicity profile is therefore primarily a matter of its biocompatibility, degradation characteristics, and the biological response to its constituent materials and their breakdown products. This guide provides a comprehensive technical overview of the safety profile of Maxon™ sutures.

Material Composition and Properties

Maxon™ sutures are composed of a copolymer of glycolic acid and trimethylene carbonate.[1][3] This composition results in a monofilament suture with predictable absorption characteristics and high initial tensile strength.[4] The material is non-antigenic and non-carcinogenic.[1] Sterilization of the sutures is achieved using ethylene oxide.[1][5]

Biocompatibility and Tissue Reaction

The biocompatibility of a medical device like a suture is its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. Maxon™ sutures are known to elicit a minimal acute inflammatory reaction in tissues upon implantation.[5] This initial response is followed by the gradual encapsulation of the suture by fibrous connective tissue.[5] The monofilament structure of Maxon™ is designed to reduce tissue drag compared to braided sutures, which may contribute to a minimized inflammatory response.[6]

Studies comparing different suture materials have shown that monofilament sutures like Maxon™ (polyglyconate) and PDS (polydioxanone) tend to elicit a lower degree of chronic inflammation compared to braided sutures like Vicryl (polyglactin 910) and chromic catgut.[7]

Degradation Profile and Toxicity of Metabolites

The absorption of Maxon™ sutures occurs via hydrolysis, where the polymer chain is broken down by water.[5] This chemical process ensures a predictable loss of mass and tensile strength over time. The degradation and subsequent absorption of the suture material is a key aspect of its safety profile, as the degradation products are metabolized by the body.[5]

The copolymer breaks down into glycolic acid and trimethylene carbonate. Glycolic acid is a naturally occurring alpha-hydroxy acid that can enter the Krebs cycle. The ultimate metabolites are water and carbon dioxide. The degradation of polyesters, in general, can produce acidic byproducts, but the slow and controlled hydrolysis of Maxon™ is designed to prevent a significant inflammatory response due to localized changes in pH.[8][9] Studies on the degradation of a poly(glycolide-co-trimethylene carbonate) copolymer indicate that the process is influenced by the surrounding pH, with degradation being faster in basic media.[9]

Quantitative Data

The following tables summarize the key quantitative data regarding the performance and absorption characteristics of Maxon™ sutures.

Table 1: In Vivo Tensile Strength Retention of Maxon™ Sutures

| Time Post-Implantation | Approximate Percentage of Original Strength Retained |

| 1 Week | 80%[2][5] |

| 2 Weeks | 75%[2][5] |

| 3 Weeks | 65%[2][5] |

| 4 Weeks | 50%[2][5] |

| 6 Weeks | 25%[2][5] |

Table 2: Absorption Profile of Maxon™ Sutures

| Event | Time Post-Implantation |

| Minimal Absorption Until | ~60 days[2][5] |

| Essential Completion of Absorption | Within 6 months (approx. 180 days)[1][2][5][6] |

Table 3: Comparative Baseline Tensile Strength (Maximum Breaking Load)

| Suture Material and Size | Maximum Breaking Load (N) |

| Maxon™ 2-0 | 111.67[10] |

| Maxon™ 3-0 | 79.71[10] |

| PDSII 2-0 | 68.71[10] |

| Securodox 3-0 | 48.73[10] |

Experimental Protocols

The safety and performance characteristics of Maxon™ sutures are evaluated through a series of in vitro and in vivo studies, often guided by standards such as ISO 10993 for the biological evaluation of medical devices.[11][12][13]

In Vitro Tensile Strength and Degradation Studies

-

Objective: To determine the tensile properties and degradation rate of the suture material in a controlled environment.

-

Methodology:

-

Suture loops of a specific size (e.g., 2-0 and 3-0) are prepared.[10]

-

Baseline tensile strength, elongation, and modulus of elasticity are measured using a universal tensile strength analyzer.[14]

-

Suture samples are incubated in a physiologically relevant medium, such as phosphate-buffered saline (PBS) at 37°C, for various time points (e.g., 7, 14, 21, 28 days).[10]

-

At each time point, the tensile properties of the incubated sutures are measured and compared to the baseline values.[10]

-

Variations of this protocol may involve using different media to simulate specific in vivo conditions, such as sterile urine at different pH levels or media containing bacteria like E. coli.[14][15]

-

In Vivo Biocompatibility and Absorption Studies

-

Objective: To evaluate the tissue reaction, tensile strength retention, and absorption rate of the suture in a living organism.

-

Methodology:

-

Animal Model: Commonly, rats or rabbits are used for these studies.[7][16][17]

-

Implantation: Segments of the suture material are implanted into a specific tissue, such as the subcutaneous tissue or muscle of the animal.[7][17]

-

Explantation and Analysis: At predetermined time points (e.g., 1, 2, 3, 7, 14 days, and longer for absorption studies), the implanted sutures and surrounding tissue are explanted.[17]

-

Histological Evaluation: The tissue surrounding the suture is histologically examined to assess the inflammatory response. This involves identifying and quantifying cell types such as polymorphonuclear leukocytes, macrophages, lymphocytes, and giant cells. The extent of fibrous encapsulation is also evaluated.[7][17]

-

Tensile Strength Measurement: The explanted sutures are tested for their remaining tensile strength to determine the in vivo strength loss profile.[16]

-

Absorption Assessment: For longer-term studies, the degree of suture degradation and absorption is observed visually and histologically until the material is no longer present.[7]

-

Visualizations

Caption: Chemical degradation pathway of Maxon™ suture material.

Caption: Generalized workflow for suture biocompatibility testing per ISO 10993.

Caption: Relationship between Maxon™ material properties and biocompatibility.

The safety and toxicity profile of Maxon™ (polyglyconate) sutures is well-established and supported by extensive in vitro and in vivo data. Its composition as a copolymer of glycolic acid and trimethylene carbonate allows for a predictable degradation via hydrolysis into biocompatible metabolites. The material elicits a minimal tissue reaction, maintains adequate tensile strength for wound support during the critical healing period, and is completely absorbed within approximately six months. For researchers and drug development professionals, Maxon™ serves as a benchmark for a safe and effective bioresorbable medical device, with its safety profile being a function of its material science rather than pharmacology.

References

- 1. suturebasics.com [suturebasics.com]

- 2. Maxon™ Monofilament Absorbable Suture [freelance-veterinary.co.uk]

- 3. Incorrect Browser [medtronic.com]

- 4. medicogrp.com [medicogrp.com]

- 5. cdn.lsicloud.net [cdn.lsicloud.net]

- 6. medicogrp.com [medicogrp.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biocompatibility Testing in Medical Devices: Ensuring Safety Through ISO 10993 Standards | Keith Smith [keithsmith.io]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Tensile strength of absorbable suture materials: in vitro analysis of the effects of pH and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An In Vitro and In Vivo Evaluation of Tensile Strength and Durability of Seven Suture Materials in Various pH and Different Conditions: An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-vivo comparison of four absorbable sutures: Vicryl, Dexon Plus, Maxon and PDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repositorio.ufba.br [repositorio.ufba.br]

The Biological Activity of Sildenafil (Maxon): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Sildenafil, the active pharmaceutical ingredient in the drug Maxon. The document focuses on its mechanism of action, quantitative pharmacological data, key experimental protocols, and the relevant signaling pathways.

Core Biological Activity: Selective Inhibition of Phosphodiesterase Type 5 (PDE5)

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The primary biological activity of Sildenafil stems from its ability to prevent the degradation of cGMP, a crucial second messenger in various physiological processes.

The enzyme PDE5 is responsible for the hydrolysis of cGMP to guanosine 5'-monophosphate (GMP). By inhibiting PDE5, Sildenafil leads to an accumulation of cGMP in tissues where PDE5 is expressed, most notably the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary artery. This elevation of cGMP levels is the cornerstone of Sildenafil's therapeutic effects.

Quantitative Pharmacological Data

The efficacy and selectivity of Sildenafil are best understood through its half-maximal inhibitory concentration (IC50) values against various phosphodiesterase isoforms. The following tables summarize the quantitative data on Sildenafil's potency and selectivity.

Table 1: Potency of Sildenafil against Human PDE5

| Parameter | Value (nM) | Reference(s) |

| IC50 | 3.5 | [2] |

| IC50 | 3.4 | [1] |

Table 2: Selectivity Profile of Sildenafil against Human PDE Isoforms

| PDE Isoform | IC50 (nM) | Selectivity (fold vs. PDE5) |

| PDE1 | 280 | 80 |

| PDE2 | 3500 | 1000 |

| PDE3 | 18000 | >5000 |

| PDE4 | 7400 | >2000 |

| PDE5 | 3.5 | 1 |

| PDE6 | 31 | 8.8 |

| PDE11 | 3500 | 1000 |

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Signaling Pathway

Sildenafil exerts its biological effects by modulating the nitric oxide (NO)/cGMP signaling pathway. Sexual stimulation triggers the release of nitric oxide from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in cGMP concentration activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation, vasodilation, and, in the corpus cavernosum, penile erection. Sildenafil enhances this pathway by preventing the breakdown of cGMP by PDE5.

Experimental Protocols

The following is a representative protocol for an in vitro PDE5 inhibition assay, a fundamental experiment to determine the potency of compounds like Sildenafil.

Objective: To determine the IC50 value of Sildenafil for the inhibition of human recombinant PDE5A1.

Materials:

-

Human recombinant PDE5A1 enzyme

-

Fluorescein-labeled cGMP substrate

-

Phosphate-binding beads

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Sildenafil (or other test compounds)

-

384-well microplates

-

Fluorescence polarization plate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of Sildenafil in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the PDE5A1 enzyme and the fluorescein-labeled cGMP substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction: a. Add the Sildenafil dilutions to the wells of the microplate. b. Add the PDE5A1 enzyme to the wells and incubate for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate. d. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: a. Stop the reaction by adding the phosphate-binding beads. These beads will bind to the hydrolyzed GMP product. b. Measure the fluorescence polarization of each well using a plate reader. A low polarization value indicates high enzyme activity (more hydrolyzed substrate), while a high polarization value indicates low enzyme activity (less hydrolyzed substrate).

-

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the Sildenafil concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Sildenafil that inhibits 50% of the PDE5A1 activity.

Experimental Workflow

The discovery and characterization of a PDE5 inhibitor like Sildenafil typically follow a structured workflow, from initial screening to detailed in vitro characterization.

References

Unable to Identify "Maxon Compound" for In-Depth Technical Analysis

An in-depth analysis of the homologs, analogs, and associated experimental data for a substance referred to as "Maxon compound" cannot be provided at this time due to the ambiguous nature of the term. Extensive searches have revealed that "Maxon" is a name associated with multiple disparate commercial products and entities, none of which definitively correspond to a specific chemical compound within the scientific and drug development literature.

The term "Maxon" has been identified in several contexts:

-

MAX-001 by Maxona Pharmaceuticals: This is a lead compound described as a non-NSAID, non-opioid pain reliever. However, the company states that MAX-001 is an "optimized formulation of an active molecule" with a long history of clinical use in Europe, suggesting it is a new formulation of an existing drug. The specific chemical structure of the active ingredient is not publicly disclosed.[1]

-

Maxon Active: This is a brand name for sildenafil, a well-established medication used to treat erectile dysfunction.[2] While the properties of sildenafil are well-documented, referring to it as "Maxon compound" is not standard scientific nomenclature.

-

Chemaxon and DermaXon: These are the names of two distinct companies. Chemaxon is a software company that develops tools for chemistry and drug discovery.[3][4][5] DermaXon is a pharmaceutical company focused on developing small molecule therapies for various diseases.[6][7] Neither of these is a chemical compound.

-

Maxon-HW: This is a commercial product used for hardening and water-proofing concrete, which is not relevant to the field of drug development.[8][9][10]

To proceed with the user's request for a detailed technical guide, a more specific chemical identifier for the "Maxon compound" is required. This could include:

-

The systematic chemical name (e.g., IUPAC name).

-

A common or generic drug name.

-

A Chemical Abstracts Service (CAS) registry number.

-

A reference to a scientific publication or patent that describes the compound's discovery, structure, and biological activity.

Without a precise chemical structure, it is not possible to identify its homologs and analogs, gather relevant experimental data and protocols, or delineate associated signaling pathways as requested. Researchers and drug development professionals rely on such specific information to conduct meaningful scientific inquiry. We recommend that the user provide a more specific identifier for the compound of interest to enable the generation of the requested in-depth technical guide.

References

- 1. Maxona Pharmaceuticals [maxonapharm.com]

- 2. eupharmacyshop.com [eupharmacyshop.com]

- 3. chemaxon.com [chemaxon.com]

- 4. chemaxon.com [chemaxon.com]

- 5. chemaxon.com [chemaxon.com]

- 6. dermaxon.com [dermaxon.com]

- 7. dermaxon.com [dermaxon.com]

- 8. maxontechnologies.com [maxontechnologies.com]

- 9. maxontechnologies.com [maxontechnologies.com]

- 10. Maxon Nordic [maxon-nordic.com]

Maxon compound potential therapeutic applications

An In-depth Technical Guide on the Potential Therapeutic Applications of "Maxon" Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The term "Maxon" in a biomedical context primarily refers to two distinct products: "Maxon Active," a therapeutic drug containing sildenafil, and Maxon™ sutures, a line of absorbable surgical devices. This guide clarifies this ambiguity and provides a detailed technical overview of the therapeutic compound sildenafil, its mechanism of action, pharmacokinetic and clinical data, and the experimental methodologies used in its evaluation. Additionally, a brief overview of the composition and degradation of Maxon™ surgical sutures is provided for comprehensive understanding.

Clarification of "Maxon" in Therapeutic and Medical Contexts

It is critical to differentiate between the two primary products associated with the "Maxon" name to understand their respective applications:

-

Maxon Active (Sildenafil): A pharmaceutical product containing sildenafil citrate. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in specific tissues. Its primary therapeutic applications are in the treatment of erectile dysfunction and pulmonary arterial hypertension. This guide will focus predominantly on the technical details of sildenafil.

-

Maxon™ Sutures: These are monofilament, absorbable surgical sutures made from polyglyconate, a copolymer of glycolic acid and trimethylene carbonate.[1] They are medical devices used for soft tissue approximation and ligation in a variety of surgical procedures.[2] Their function is mechanical, and they do not have a pharmacological therapeutic effect in the traditional sense.

Sildenafil (Maxon Active): A Phosphodiesterase Type 5 Inhibitor

Sildenafil is an oral therapy that restores impaired erectile function by increasing blood flow to the penis in the presence of sexual stimulation.[3] It is also used to treat pulmonary arterial hypertension by causing vasodilation in the pulmonary vascular bed.[3]

Mechanism of Action and Signaling Pathway

Sildenafil's therapeutic effects are rooted in its potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[3]

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[4] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[3][4] This increase in cGMP leads to the relaxation of smooth muscles in the corpus cavernosum, allowing for an inflow of blood and subsequent erection.[4]

The cGMP is then degraded by PDE5, which terminates the vasodilation.[5] Sildenafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging the vasodilatory effect of NO.[3][4] It is important to note that sildenafil does not have a direct relaxant effect; it requires sexual stimulation to activate the NO/cGMP pathway.[3]

Caption: Sildenafil's mechanism of action in the NO/cGMP pathway.

Therapeutic Applications

Sildenafil is primarily indicated for:

-

Erectile Dysfunction (ED): Numerous clinical studies have demonstrated the efficacy of sildenafil in treating ED of various etiologies.[6]

-

Pulmonary Arterial Hypertension (PAH): Sildenafil is approved for the treatment of PAH, where it helps to reduce symptoms and improve exercise capacity.[7]

Potential off-label applications that have been explored include Raynaud's phenomenon and high-altitude pulmonary edema.[8]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and clinical efficacy data for sildenafil.

Table 1: Pharmacokinetic Properties of Sildenafil

| Parameter | Value | Conditions | Citation |

| Absolute Bioavailability | 41% (Range: 25-63%) | Oral administration | [9][10] |

| Time to Peak Plasma Concentration (tmax) | 30-120 minutes (Median: 60 minutes) | Fasting state | [11] |

| Effect of High-Fat Meal on tmax | Delayed by ~60 minutes | Oral administration with food | [9] |

| Effect of High-Fat Meal on Cmax | Reduced by ~29% | Oral administration with food | [9] |

| Plasma Protein Binding | ~96% | - | [11] |

| Terminal Half-Life | 3-4 hours | - | [11] |

| Metabolism | Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor) | - | [11] |

| Excretion | ~80% in feces, ~13% in urine | - | [12] |

Table 2: Clinical Efficacy of Sildenafil in Erectile Dysfunction

| Study Population | Dosage | Primary Outcome | Result | Citation |

| Men with ED of organic, psychogenic, or mixed etiology | 25, 50, 100 mg | Improved erections | Statistically significant improvement compared to placebo | [6] |

| Men with neurogenic ED (spinal cord injury and multiple sclerosis) | Variable dosages | Ability to achieve erection sufficient for intercourse | 36 out of 40 patients achieved erections sufficient for intercourse | |

| Diabetic men with ED | Not specified | Impact on blood vessels | Study to investigate the impact on blood vessels |

Overview of Key Experimental Methodologies

The evaluation of a compound like sildenafil involves a range of preclinical and clinical experimental protocols.

Preclinical Evaluation

-

Enzyme Inhibition Assays: To determine the inhibitory activity of sildenafil against PDE5, in vitro assays are conducted. These typically involve incubating the purified enzyme with its substrate (cGMP) in the presence of varying concentrations of the inhibitor. The amount of remaining cGMP or the product of its degradation is then quantified.

-

In Vitro Tissue Relaxation Studies: The functional effect of sildenafil is assessed on isolated tissue preparations, such as corpus cavernosum strips. The ability of the compound to enhance NO-donor-induced relaxation is measured.

-

Animal Models of Erectile Dysfunction: In vivo efficacy is often tested in animal models (e.g., aged rats or rats with nerve injury) to assess the effect on erectile function.

Clinical Evaluation

-

Pharmacokinetic Studies: These studies, as cited in Table 1, involve administering single or multiple doses of sildenafil to healthy volunteers and patients to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Plasma concentrations of the drug and its metabolites are typically measured using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry.[9]

-

Randomized Controlled Trials (RCTs): To establish clinical efficacy and safety, double-blind, placebo-controlled RCTs are the gold standard. Patients are randomized to receive either sildenafil at various doses or a placebo, and outcomes are assessed using validated questionnaires and patient-reported outcomes.

Caption: A generalized experimental workflow for drug development.

Maxon™ Sutures: Composition and Degradation

For the sake of completeness, this section provides a brief overview of Maxon™ surgical sutures.

Composition

Maxon™ sutures are synthetic, absorbable, monofilament sutures made of polyglyconate, which is a copolymer of glycolic acid and trimethylene carbonate.[1]

Degradation Mechanism

The degradation of Maxon™ sutures in the body occurs through hydrolysis.[13] The ester bonds within the polymer chains are broken down by water molecules.[13] This process is influenced by factors such as pH and temperature. The degradation occurs in two stages: initially, water penetrates the amorphous regions of the polymer, leading to a loss of tensile strength, followed by the slower degradation of the more crystalline regions.[14] The degradation products are non-toxic and are metabolized and excreted by the body.[13]

Caption: Logical relationship of Maxon™ suture degradation.

Conclusion

The name "Maxon" is associated with both a therapeutic compound (sildenafil, in "Maxon Active") and a medical device (Maxon™ sutures). This guide has provided a comprehensive technical overview of the therapeutic agent sildenafil, including its well-defined mechanism of action within the NO/cGMP signaling pathway, its established therapeutic applications in erectile dysfunction and pulmonary arterial hypertension, and a summary of its quantitative pharmacokinetic and clinical data. The experimental methodologies for evaluating such a compound have also been outlined. A clear understanding of the distinct nature of these two "Maxon" products is essential for researchers and professionals in the field of drug development and medicine.

References

- 1. qpsmedicals.com [qpsmedicals.com]

- 2. medicogrp.com [medicogrp.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. sildenafilfromindia.net [sildenafilfromindia.net]

- 5. researchgate.net [researchgate.net]

- 6. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]

- 7. Pulmonary hypertension - Wikipedia [en.wikipedia.org]

- 8. High-altitude pulmonary edema - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sildenafil - Wikipedia [en.wikipedia.org]

- 13. Short-Term Hydrolytic Degradation of Mechanical Properties of Absorbable Surgical Sutures: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on Maxon™ (Polyglyconate) Absorbable Suture

Introduction

A thorough review of scientific and technical literature reveals that "Maxon" is the trade name for a widely used absorbable surgical suture material, rather than a compound under investigation for drug development. This guide provides a comprehensive overview of Maxon™ sutures, focusing on their chemical composition, mechanical properties, and degradation characteristics, tailored for researchers, scientists, and medical professionals. The information is presented to align with the core requirements of data presentation and visualization for a technical audience.

Maxon™ is a synthetic, monofilament suture prepared from a copolymer of glycolic acid and trimethylene carbonate, known as polyglyconate.[1][2][3] It is recognized for its excellent handling, knot security, and extended wound support compared to other absorbable sutures.[4][5]

Material Composition and Structure

Maxon™ sutures are composed of a copolymer of glycolic acid and trimethylene carbonate.[1][3] This composition results in a monofilament strand that minimizes tissue drag and reduces the potential for bacterial colonization compared to braided sutures.[4] The suture is typically dyed green for better visibility during surgical procedures, though an undyed version is also available.[3][5] Sterilization of Maxon™ sutures is achieved using ethylene oxide.[3][5]

Quantitative Data: Tensile Strength and Absorption Profile

The in-vivo strength retention and absorption profile are critical performance indicators for absorbable sutures. Maxon™ provides extended wound support, with its tensile strength gradually decreasing over several weeks.

Table 1: Tensile Strength Retention of Maxon™ Suture Post-Implantation

| Time Post-Implantation | Remaining Suture Strength (%) |

| 1 Week | ~80%[1][3] |

| 2 Weeks | ~75%[1][3] |

| 3 Weeks | ~65%[1][3] |

| 4 Weeks | ~50%[1][3][4] |

| 6 Weeks | ~25%[1][3] |

Table 2: Absorption Profile of Maxon™ Suture

| Process | Time Post-Implantation |

| Minimal Absorption | Until ~60 days[1][3][6] |

| Essential Completion | Within 6 months[1][3][6] |

Mechanism of Action: In-Vivo Degradation

The absorption of Maxon™ sutures in the body occurs through hydrolysis.[3][5] The copolymer chain is broken down by water, leading to a progressive loss of mass and tensile strength. This process elicits a minimal acute inflammatory reaction in the tissues, which is followed by the gradual encapsulation of the suture by fibrous connective tissue.[3][6]

Experimental Protocols

While detailed drug-related experimental protocols are not applicable, the evaluation of suture performance involves standardized mechanical and biocompatibility testing. A key experimental consideration is the assessment of tensile strength over time in various environments.

One study compared the in-vivo (extrafascial space and peritoneal cavity in rabbits) and in-vitro (Ringer's lactate at 37°C) degradation of Maxon™ sutures. The protocol involved enclosing suture segments in nylon pouches, sterilizing them, and then implanting or incubating them for 1 to 5 weeks. Following this period, the tensile strength of the sutures was measured to assess degradation. Scanning electron microscopy was also used to examine changes in the suture's surface morphology.[7]

Clinical Applications and Considerations

Maxon™ sutures are indicated for general soft tissue approximation and/or ligation.[1][3][8] They are frequently used in gynecological, pediatric, and general surgery.[4][9] Notably, they are also used in pediatric cardiovascular tissue where growth is expected to occur and in peripheral vascular surgery.[1][3][8] However, they are not indicated for use in adult cardiovascular tissue, ophthalmic surgery, microsurgery, or neural tissues.[1][3][8]

The choice between Maxon™ and other absorbable sutures, such as those made from polydioxanone (PDS), depends on the specific surgical application and the required duration of wound support. While Maxon™ has a high initial tensile strength, PDS may retain its strength for a longer period in certain conditions.[4][7] Studies in rats have shown that Maxon™ elicits a lower degree of chronic inflammation compared to polyglactin (Vicryl) and chromic catgut sutures.[10]

Conclusion

Maxon™ (polyglyconate) is a well-established synthetic absorbable suture with a predictable degradation profile and excellent handling characteristics. Its utility is in surgical applications requiring extended wound support, not in pharmacological interventions involving cellular signaling pathways. This technical guide provides a consolidated overview of its material science and performance characteristics, which are crucial for its appropriate selection and use in clinical and research settings.

References

- 1. Maxon™ Monofilament Absorbable Suture [freelance-veterinary.co.uk]

- 2. Absorbable Suture with Needle Maxon™ - McKesson [mms.mckesson.com]

- 3. cdn.lsicloud.net [cdn.lsicloud.net]

- 4. medicogrp.com [medicogrp.com]

- 5. suturebasics.com [suturebasics.com]

- 6. COVIDIEN MAXON SUTURES [iconmedical.com.au]

- 7. In vivo and in vitro degradation of monofilament absorbable sutures, PDS and Maxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Incorrect Browser [medtronic.com]

- 9. medicogrp.com [medicogrp.com]

- 10. Comparison of Maxon suture with Vicryl, chromic catgut, and PDS sutures in fascial closure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Polyglyconate: The Core of Maxon® Sutures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polyglyconate, the biodegradable copolymer at the core of Maxon® surgical sutures. This document details its chemical identifiers, physicochemical properties, and a representative methodology for its synthesis and characterization, tailored for a scientific audience.

Chemical Identity and Identifiers

Polyglyconate is a synthetic, absorbable, monofilament polymer. It is a block copolymer synthesized from glycolic acid and trimethylene carbonate.[1][2] The material is non-antigenic and non-carcinogenic in nature.[3]

| Identifier | Value |

| Chemical Name | Polyglyconate |

| Synonyms | Glycolide-trimethylene carbonate copolymer, Poly(glycolide-co-trimethylene carbonate) |

| Brand Name | Maxon® |

| CAS Number | 75734-93-9 |

| FDA UNII | KOF6AD0GWS |

| MeSH | C046409 |

| NCI Thesaurus ID | C175846 |

Physicochemical and Mechanical Properties

Polyglyconate is engineered to provide a combination of high tensile strength and a predictable degradation profile, making it suitable for a variety of surgical applications.[4] The material is typically sterilized using ethylene oxide.[3]

In-Vivo Tensile Strength Retention

The retention of tensile strength is a critical parameter for absorbable sutures, ensuring wound support during the critical healing period.

| Time Post-Implantation | Approximate Percentage of Original Strength Retained |

| 1 Week | 80%[2] |

| 2 Weeks | 75%[2] |

| 3 Weeks | 65%[2] |

| 4 Weeks | 50%[2] |

| 6 Weeks | 25%[2] |

Absorption Profile

The absorption of polyglyconate occurs via hydrolysis of the ester linkages. The absorption is minimal for approximately the first 60 days and is essentially complete within six months.[2]

Mechanical Properties of Polyglyconate Sutures

The mechanical properties of polyglyconate have been compared to other absorbable suture materials. The following table presents comparative data for 3-0 sized sutures.

| Property | Polyglyconate (Maxon®) | Polydioxanone (PDS®) | Glycomer 631 |

| Failure Load (Knotted, N) | 34.2[5] | - | 34.3[5] |

| Failure Load (Unknotted, N) | - | - | 56.1[5] |

| Elongation to Break (%) | - | ~144%[5] | - |

| Stiffness | Lower than Polydioxanone[6] | Higher than Polyglyconate[6] | - |

Experimental Protocols

The following sections outline representative methodologies for the synthesis and characterization of polyglyconate, based on established principles for biodegradable polyesters.

Synthesis of Polyglyconate via Ring-Opening Polymerization

Polyglyconate is synthesized through the ring-opening copolymerization of glycolide and trimethylene carbonate.[7] This method allows for control over the polymer's molecular weight and microstructure, which in turn dictates its mechanical properties and degradation rate.

Materials:

-

Glycolide (purified by recrystallization)

-

Trimethylene carbonate (TMC)

-

Stannous octoate (Sn(Oct)₂) catalyst

-

High-vacuum reaction vessel equipped with a mechanical stirrer

Procedure:

-

The reaction vessel is thoroughly dried and purged with nitrogen.

-

Purified glycolide and trimethylene carbonate monomers are charged into the vessel in the desired molar ratio.

-

The vessel is heated to melt the monomers (typically around 120-130°C).[7]

-

Stannous octoate catalyst is added to the molten monomers under a nitrogen atmosphere. The monomer-to-catalyst ratio is crucial for controlling the polymerization rate and final molecular weight.

-

The polymerization is allowed to proceed with continuous stirring for a predetermined time (e.g., 12-48 hours) to achieve the target molecular weight and composition.[7]

-

The resulting copolymer is then purified to remove any unreacted monomers and catalyst residues. This is typically achieved by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

-

The purified polyglyconate is dried under vacuum until a constant weight is achieved.

Characterization of Polyglyconate

A suite of analytical techniques is employed to characterize the synthesized polyglyconate and ensure it meets the required specifications.

1. Chemical Structure and Composition (NMR Spectroscopy):

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Procedure: A small sample of the polymer is dissolved in a deuterated solvent (e.g., deuterated chloroform). The NMR spectra are recorded to confirm the copolymer structure and determine the molar ratio of glycolide to trimethylene carbonate units in the polymer chain.[7]

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

-

Technique: Differential Scanning Calorimetry (DSC).

-

Procedure: A small, weighed sample of the polymer is heated and cooled at a controlled rate in a DSC instrument. The analysis provides information on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[8]

3. Molecular Weight (Gel Permeation Chromatography - GPC):

-

Technique: Gel Permeation Chromatography (GPC).

-

Procedure: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and injected into the GPC system. The GPC separates the polymer chains based on their size, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

4. Mechanical Testing (Tensile Testing):

-

Technique: Uniaxial tensile testing using an Instron or similar mechanical testing machine.[8]

-

Procedure: The polymer is processed into fibers or films of standard dimensions. The samples are then subjected to a controlled tensile force until they fracture. The test measures properties such as tensile strength, elongation at break, and Young's modulus.[9]

5. In Vitro Degradation Study:

-

Procedure: Polymer samples are incubated in a phosphate-buffered saline (PBS) solution at 37°C to simulate physiological conditions.[10] At predetermined time points, samples are removed, dried, and analyzed for changes in mass, molecular weight (via GPC), and mechanical properties to characterize the degradation profile.[8]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes for polyglyconate.

Caption: General workflow for the synthesis of polyglyconate.

References

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. Maxon™ Monofilament Absorbable Suture [freelance-veterinary.co.uk]

- 3. suturebasics.com [suturebasics.com]

- 4. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Mechanical performance of monofilament synthetic absorbable sutures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hydrolytic-degradation-of-polyglycolic-acid-tensile-strength-and-crystallinity-study - Ask this paper | Bohrium [bohrium.com]

- 9. bioinspired.mech.utah.edu [bioinspired.mech.utah.edu]

- 10. Strength retention properties of self-reinforced poly L-lactide (SR-PLLA) sutures compared with polyglyconate (Maxon) and polydioxanone (PDS) sutures. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Stability and Storage of Maxon Compound (Polyglyconate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Maxon compound, chemically known as polyglyconate, a copolymer of glycolic acid and trimethylene carbonate. This information is critical for maintaining the compound's integrity and performance in research, development, and manufacturing applications, particularly in the context of absorbable medical devices such as surgical sutures.

Compound Description

Maxon is a synthetic, absorbable, monofilament polymer. Its composition as a copolymer of glycolic acid and trimethylene carbonate provides a unique combination of strength, handling characteristics, and a predictable degradation profile.

Stability of Maxon Compound and Sutures

The stability of polyglyconate is influenced by several factors, primarily moisture, temperature, and pH. The primary mechanism of degradation is hydrolysis of the ester linkages in the polymer backbone.

Tensile Strength Retention of Maxon Sutures

The in-vivo and in-vitro tensile strength retention of Maxon sutures has been a key area of study. The following tables summarize the quantitative data on the loss of tensile strength over time under physiological conditions.

Table 1: In-Vivo Tensile Strength Retention of Maxon Sutures

| Time Post-Implantation | Approximate Percentage of Original Strength Retained |

| 1 Week | 80% |

| 2 Weeks | 75% |

| 3 Weeks | 65% |

| 4 Weeks | 50% |

| 6 Weeks | 25% |

Table 2: Effect of pH on In-Vitro Degradation of Maxon Sutures

| Suture Material | Medium | Time | Result |

| Maxon | Sterile Urine (Control) | 28 Days | Showed the least deterioration in tensile strength compared to other absorbable sutures.[1] |

| Maxon | E. coli Medium | 28 Days | Greater degradation than sterile urine, but not statistically significant.[1] |

| Maxon | Proteus mirabilis Medium (pH 7.8) | 28 Days | Greater degradation than sterile urine, but not statistically significant.[1] |

| Maxon | Acidic Medium (pH 5.6) | 28 Days | Variable rate of degradation, but not statistically significant compared to control.[1] |

Absorption Profile

The absorption of Maxon sutures, which occurs via hydrolysis, is minimal until approximately the 60th day after implantation and is essentially complete within six months.[2][3]

Recommended Storage Conditions

Proper storage is crucial to prevent premature degradation of polyglyconate.

For Raw Polyglyconate Polymer:

-

Temperature: -20°C is recommended for long-term storage to minimize hydrolytic and thermal degradation.

-

Humidity: The material should be protected from moisture. Storage in a desiccator or under an inert, dry atmosphere (e.g., nitrogen or argon) is advised.

-

Packaging: Airtight, moisture-proof containers are essential.

For Sterile Maxon Sutures:

-

Packaging: Sutures are supplied in sterile, moisture-proof packaging. The integrity of this packaging must be maintained.

-

Environment: Store in a cool, dry place, away from direct sunlight and sources of heat.

Degradation Pathway

The degradation of polyglyconate occurs through the hydrolysis of its ester bonds, breaking down the polymer into its constituent monomers, glycolic acid and trimethylene carbonate, which are then metabolized by the body.

Caption: Hydrolytic degradation pathway of polyglyconate.

Experimental Protocols

In-Vitro Degradation and Tensile Strength Testing of Maxon Sutures

This protocol describes the methodology to assess the degradation of Maxon sutures in a simulated physiological environment.

Caption: Workflow for in-vitro degradation and tensile strength testing.

Methodology:

-

Sample Preparation: Cut segments of Maxon sutures to a specified length (e.g., 5 cm).

-

Immersion: Place the suture segments in individual sterile containers filled with a buffered solution, such as Phosphate Buffered Saline (PBS) at pH 7.4, to simulate physiological conditions.

-

Incubation: Incubate the containers at 37°C for various time points (e.g., 0, 7, 14, 28, and 42 days).

-

Sample Retrieval and Preparation for Testing: At each designated time point, remove the suture segments from the buffer solution. Rinse them with deionized water to remove any residual salts and then dry them thoroughly in a desiccator.

-

Tensile Strength Measurement:

-

Use a universal testing machine equipped with grips suitable for fibers or sutures.

-

Mount the dried suture segment in the grips, ensuring a consistent gauge length.

-

Apply a tensile load at a constant rate of extension until the suture breaks.

-

Record the peak load (tensile strength), elongation at break, and calculate the Young's modulus.

-

-

Data Analysis: Plot the mean tensile strength, elongation at break, and Young's modulus as a function of incubation time to determine the degradation profile.

Accelerated Aging Study for Polyglyconate Raw Material

This protocol outlines an accelerated aging study to predict the long-term stability of the raw polyglyconate polymer.

Methodology:

-

Sample Preparation: Place known quantities of the polyglyconate raw material into vials that mimic the intended long-term storage containers.

-

Environmental Chambers: Place the vials in environmental chambers set to accelerated aging conditions. A common condition is 55°C with controlled relative humidity. The duration of the study is calculated based on the Arrhenius equation, where a 10°C increase in temperature roughly doubles the rate of chemical degradation.

-

Time Points: Remove samples at time points equivalent to real-time intervals (e.g., 0, 6 months, 1 year, 2 years).

-

Analysis: At each time point, analyze the polymer for:

-

Molecular Weight: Using techniques like Gel Permeation Chromatography (GPC) to detect any chain scission.

-

Chemical Structure: Using Fourier-Transform Infrared (FTIR) spectroscopy to identify any changes in chemical bonds, such as the formation of carbonyl groups indicative of oxidation.

-

Physical Appearance: Visually inspect for any changes in color or morphology.

-

-

Data Evaluation: Compare the data from the accelerated study to real-time stability data (if available) to validate the accelerated model and establish a shelf-life for the raw material.

References

Maxon compound in vitro assay protocol

Disclaimer

The compound "Maxon" is not a recognized entity in publicly available scientific literature for in vitro assays related to signaling pathways. The following application note is a representative example for a hypothetical mTOR inhibitor, hereafter referred to as Maxon Compound (MC-123) , and is intended to serve as a guide for researchers and scientists in the field of drug development. The protocols and data presented are based on established methodologies for characterizing mTOR inhibitors.

Application Note: In Vitro Characterization of Maxon Compound (MC-123), a Novel mTOR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] The mTOR signaling pathway is frequently dysregulated in various human diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][2] Maxon Compound (MC-123) is a novel, potent, and selective small molecule inhibitor designed to target the mTOR kinase domain. This document outlines the in vitro protocols to characterize the biochemical and cellular activity of MC-123.

Data Presentation

The inhibitory activity of Maxon Compound (MC-123) was assessed through a series of in vitro assays. The quantitative data is summarized in the tables below for clear comparison.

Table 1: Biochemical Inhibitory Activity of MC-123

| Target | IC50 (nM) | Assay Type |

| mTOR | 8 | Kinase Assay |

| PI3Kα | >10,000 | Kinase Assay |

| PI3Kβ | >10,000 | Kinase Assay |

| PI3Kγ | >10,000 | Kinase Assay |

| PI3Kδ | >10,000 | Kinase Assay |

| DNA-PK | 1,500 | Kinase Assay |

IC50 values represent the concentration of MC-123 required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of MC-123 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Cell Viability | Effect on Cell Cycle |

| MCF-7 | Breast Cancer | 25 | G1 Arrest |

| HeLa | Cervical Cancer | 42 | G1 Arrest |

| A549 | Lung Cancer | 68 | G1 Arrest |

| U87-MG | Glioblastoma | 55 | G1 Arrest |

IC50 values for cell viability were determined after 72 hours of continuous exposure to MC-123.

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay determines the direct inhibitory effect of MC-123 on the kinase activity of mTOR.

Materials:

-

Active mTOR enzyme (recombinant)

-

Inactive p70S6K protein (substrate)[3]

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[3]

-

ATP

-

Maxon Compound (MC-123)

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-phospho-p70S6K (T389) and anti-p70S6K

Procedure:

-

Prepare serial dilutions of MC-123 in DMSO, and then dilute in kinase buffer.

-

In a microcentrifuge tube, combine the active mTOR enzyme (250 ng) with the inactive p70S6K substrate (1 µg) in kinase buffer.[3]

-

Add the desired concentration of MC-123 or vehicle control (DMSO) to the reaction mixture.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[3]

-

Incubate the reaction at 30°C for 30 minutes.[3]

-

Stop the reaction by adding 2X SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using anti-phospho-p70S6K (T389) and total p70S6K antibodies to detect the phosphorylation of the substrate.

-

Quantify the band intensities to determine the IC50 value of MC-123.

Cell Viability Assay (SRB Assay)

This assay measures the effect of MC-123 on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, U87-MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Maxon Compound (MC-123)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of MC-123 or vehicle control (DMSO) for 72 hours.

-

After treatment, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of mTOR Signaling Pathway

This protocol is used to assess the effect of MC-123 on the phosphorylation of key downstream effectors of mTORC1 and mTORC2.

Materials:

-

Human cancer cell lines

-

Maxon Compound (MC-123)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-mTOR (S2448), anti-mTOR, anti-phospho-p70S6K (T389), anti-p70S6K, anti-phospho-S6 (S235/236), anti-S6, anti-phospho-Akt (S473), anti-Akt, and anti-β-actin (loading control).

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of MC-123 for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the changes in the phosphorylation levels of the target proteins relative to their total protein levels.

Visualizations